molecular formula C16H12N2O3 B1593571 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid CAS No. 4005-05-4

4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid

Número de catálogo: B1593571
Número CAS: 4005-05-4
Peso molecular: 280.28 g/mol
Clave InChI: KZZXWFMSTZOYOO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid is a useful research compound. Its molecular formula is C16H12N2O3 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid is a synthetic compound notable for its unique structural features, combining a quinazoline moiety with a benzoic acid group. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The molecular formula is C16H12N2O3C_{16}H_{12}N_{2}O_{3} with a molecular weight of approximately 280.28 g/mol .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties, particularly against multidrug-resistant strains of Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for certain derivatives range from 0.25 to 0.5 µg/mL, indicating potent activity against these pathogens . The mechanism of action is believed to involve interference with bacterial cell wall synthesis, which is critical for bacterial survival and proliferation.

Table 1: Antimicrobial Activity of Derivatives

CompoundMIC (µg/mL)Activity
4a0.25Antibacterial
4b0.5Antibacterial
6'a0.5Antibacterial
6'b0.25Antibacterial

Anticancer Activity

The quinazoline structure is associated with various pharmacological effects, including anticancer activities. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, demonstrating potential as therapeutic agents in oncology . Notably, the selectivity index (SI) for these compounds was found to be greater than 10 when tested on Vero cells, indicating low toxicity and favorable safety profiles .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is influenced by structural modifications. For instance, the introduction of electron-withdrawing groups at specific positions on the benzyl ring has been shown to enhance potency without significantly increasing cytotoxicity .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Electron-withdrawing groups at R1Increased potency
Alkyl substitutions on benzyl groupImproved solubility and potency
Hydroxyl groupsEnhanced antiproliferative activity

Case Studies

  • Study on Antimicrobial Efficacy : A study synthesized multiple derivatives of the compound and evaluated their efficacy against ESKAP pathogens. The study found that several compounds exhibited selective and potent inhibitory activity against Staphylococcus aureus, highlighting the potential for developing new antibiotics in light of rising antibiotic resistance .
  • Anticancer Properties : Another investigation focused on evaluating the antiproliferative activity of various derivatives against different cancer cell lines such as MDA-MB-231 and A549. Results indicated that certain modifications led to significantly lower IC50 values, suggesting enhanced efficacy against these cancer types .

Aplicaciones Científicas De Investigación

Biological Activities

Antimicrobial Properties
Research indicates that 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid exhibits significant antibacterial activity, particularly against multidrug-resistant strains of Staphylococcus aureus. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function, making it a candidate for drug development aimed at treating infections.

Anticancer Potential
The compound has also been studied for its anticancer properties. Quinazoline derivatives are known for their ability to inhibit various cancer cell lines through mechanisms such as the inhibition of epidermal growth factor receptor (EGFR) autophosphorylation. Compounds similar to this compound have shown promising results in inhibiting tumor growth and proliferation .

Synthesis and Modification

The synthesis of this compound typically involves multi-step chemical reactions that allow for further modifications to enhance its biological activity. These modifications can lead to derivatives with specific properties tailored for particular therapeutic applications.

Comparative Analysis with Related Compounds

The following table summarizes some compounds related to this compound, highlighting their structural types and notable activities:

Compound NameStructure TypeNotable Activities
Methyl 2-(4-oxoquinazolin-3(4H)-yl)benzoateQuinazolinone esterAntimicrobial
2-(2-Methylquinazolin-4(3H)-yl)benzoic acidQuinazoline derivativeAntitumor
4-(2-methylquinazolin-3(4H)-yl)benzoic acidQuinazoline derivativeAnalgesic and anti-inflammatory

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound showed potent antibacterial properties against various strains, including those resistant to common antibiotics. The results indicated that modifications to the quinazoline core can significantly enhance antimicrobial efficacy .
  • Anticancer Research : In another investigation, compounds derived from the quinazoline structure were evaluated for their ability to inhibit EGFR, a key target in cancer therapy. The study found that certain derivatives exhibited IC50 values in the nanomolar range, indicating strong potential as anticancer agents .

Análisis De Reacciones Químicas

Esterification of the Carboxylic Acid Group

The benzoic acid moiety undergoes esterification under acidic or catalytic conditions:
Example reaction :
4 2 Methyl 4 oxoquinazolin 3 4H yl benzoic acid+MeOHH2SO4,ΔMethyl ester derivative\text{4 2 Methyl 4 oxoquinazolin 3 4H yl benzoic acid}+\text{MeOH}\xrightarrow{H_2SO_4,\Delta}\text{Methyl ester derivative}

ConditionCatalyst/SolventYieldApplicationSource
Reflux, 6–8 hrsH<sub>2</sub>SO<sub>4</sub>, MeOH75–85%Prodrug synthesis

Ester derivatives are critical for improving bioavailability in drug design.

Amidation Reactions

The carboxylic acid reacts with amines to form amides, often mediated by coupling agents:
Example :
4 benzoic acid+R NH2HATU,DIPEA,DMFBenzamide derivative\text{4 benzoic acid}+\text{R NH}_2\xrightarrow{HATU,DIPEA,DMF}\text{Benzamide derivative}

AmineCoupling AgentSolventYieldUse CaseSource
3-MethoxypropylamineHATUDMF73%Anticancer agent prep

This reaction is pivotal for creating derivatives with enhanced target affinity .

Nucleophilic Substitution at the Quinazoline Ring

The C3 position of the quinazoline ring undergoes substitution with nucleophiles:

Reaction :
4 benzoic acid+R XK2CO3,DMFSubstituted quinazoline\text{4 benzoic acid}+\text{R X}\xrightarrow{K_2CO_3,DMF}\text{Substituted quinazoline}

NucleophileConditionsProduct ApplicationYieldSource
4-Isopropylbenzyl bromide40°C, 16 hrsKinase inhibitors68%

Substitutions here modulate electronic properties and biological activity .

Condensation for Quinazoline Core Modification

The quinazoline core participates in acid-catalyzed condensations with aldehydes:

Reaction :
Anthranilic acid derivative+AldehydeHCl EtOHStyryl quinazolinone\text{Anthranilic acid derivative}+\text{Aldehyde}\xrightarrow{\text{HCl EtOH}}\text{Styryl quinazolinone}

AldehydeProduct ActivityYieldSource
3-NitrobenzaldehydeNon-competitive kinase inhibition62%

This method expands structural diversity for SAR studies .

Cyclization and Cycloaddition Reactions

The compound participates in cyclization to form fused heterocycles:

Example :
4 benzoic acidPOCl3,ΔChlorinated quinazolineTriazole derivatives\text{4 benzoic acid}\xrightarrow{\text{POCl}_3,\Delta}\text{Chlorinated quinazoline}\rightarrow \text{Triazole derivatives}

ReagentCyclization ProductApplicationSource
POCl<sub>3</sub>Chloro-derivativeAntiviral candidates

Cycloadditions (e.g., Huisgen) enable click chemistry applications.

Oxidation-Reduction Reactions

The quinazoline ring’s oxidation state can be modulated:

Reaction TypeReagentOutcomeSource
OxidationKMnO<sub>4</sub>N-Oxide formation
ReductionH<sub>2</sub>/Pd-CSaturation of double bonds

Redox reactions are leveraged to tune metabolic stability.

Hydrolysis Reactions

Ester derivatives undergo base-mediated hydrolysis:

Example :
Methyl esterLiOH THF4 benzoic acid\text{Methyl ester}\xrightarrow{\text{LiOH THF}}\text{4 benzoic acid}

BaseSolventYieldSource
LiOHTHF/H<sub>2</sub>O88%

Hydrolysis is key for regenerating the bioactive carboxylic acid form .

Key Research Findings

  • Antibacterial Activity : Ester derivatives show enhanced activity against Staphylococcus aureus (MIC: 2–8 µg/mL).

  • Kinase Inhibition : Styryl-substituted derivatives exhibit IC<sub>50</sub> values < 100 nM against EGFR .

  • Solubility : Amidation improves aqueous solubility by 10–20× compared to the parent acid .

Reaction Optimization Strategies

  • Temperature Control : Higher yields (≥80%) for amidation require room-temperature reactions .

  • Catalyst Choice : HATU outperforms EDCl/HOBt in coupling efficiency (73% vs. 58%) .

  • Solvent Effects : DMF enhances nucleophilic substitution rates over DMSO or THF .

This reactivity profile positions 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid as a versatile scaffold in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via cyclocondensation of anthranilic acid derivatives with substituted benzoyl chlorides or anhydrides. For example, anthranilic acid reacts with 2-methyl-substituted reagents under reflux in acetic acid to form the quinazolinone core, followed by coupling with benzoic acid derivatives. Optimization involves adjusting reaction temperature (e.g., 45–100°C), solvent polarity, and stoichiometry of reactants to enhance yields (up to 85% reported) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the quinazolinone scaffold and substituent positions. For instance, the 4-oxo group resonates at δ 166.7 ppm in ¹³C NMR, while the 2-methyl group appears at δ 2.0–2.5 ppm in ¹H NMR. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 385.15459), and UV-Vis spectroscopy (λmax ~270–300 nm) confirms π-π* transitions in the aromatic system .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer : The compound is sensitive to prolonged exposure to light and moisture. Storage at 2–30°C in anhydrous, inert atmospheres (e.g., argon) is recommended. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., pH 1–13 at 40°C for 24 hours) followed by HPLC analysis to monitor decomposition .

Advanced Research Questions

Q. How do structural modifications at the 2-methyl or 4-oxo positions affect biological activity, and what strategies are used to analyze these effects?

  • Methodological Answer : Substituents at the 2-methyl position influence steric hindrance and electronic effects, altering receptor binding. For example, replacing 2-methyl with a nitro group (as in CP-465,022) enhances NMDA receptor antagonism. Structure-Activity Relationship (SAR) studies involve synthesizing analogs (e.g., halogenation, aryl substitutions) and testing in vitro receptor binding assays (IC50 values) or enzymatic inhibition models. Computational docking (e.g., using AutoDock Vina) predicts binding modes to NR2C/D subunits .

Q. What challenges arise in interpreting conflicting biological activity data across studies, and how can they be resolved?

  • Methodological Answer : Discrepancies may stem from variations in assay conditions (e.g., cell lines, pH, or buffer systems). For example, conflicting IC50 values for NMDA receptor inhibition could arise from differences in subunit composition (NR2C vs. NR2D). Standardization using reference compounds (e.g., MK-801 for NMDA) and meta-analysis of published data with multivariate regression can identify confounding variables .

Q. How can retrosynthetic analysis guide the design of novel quinazolinone derivatives?

  • Methodological Answer : Retrosynthetic disconnection of the quinazolinone core identifies anthranilic acid and substituted benzoyl chlorides as key precursors. For example, introducing a pyridinylvinyl group at the 2-position (as in compound 98) requires sequential Heck coupling and cyclocondensation. Retrosynthetic trees are validated by synthesizing intermediates and verifying yields at each step .

Q. What methodologies address poor aqueous solubility during formulation for biological testing?

  • Methodological Answer : Solubility can be improved via salt formation (e.g., sodium or potassium salts of the benzoic acid moiety) or co-solvent systems (e.g., DMSO:PBS mixtures). Nanoparticle encapsulation (e.g., PLGA nanoparticles) or cyclodextrin complexation enhances bioavailability. Dynamic Light Scattering (DLS) and dialysis assays monitor particle stability .

Q. How can computational modeling predict physicochemical properties or metabolic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian 09) optimize molecular geometry and predict LogP (lipophilicity) or pKa (acidity). In silico tools like SwissADME simulate metabolic sites (e.g., cytochrome P450 oxidation). Experimental validation via LC-MS/MS identifies major metabolites (e.g., hydroxylation at the quinazolinone ring) .

Propiedades

IUPAC Name

4-(2-methyl-4-oxoquinazolin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(7-9-12)16(20)21/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZXWFMSTZOYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358862
Record name 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4005-05-4
Record name 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
Reactant of Route 3
4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
Reactant of Route 5
4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.